1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane
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Overview
Description
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane is an organic compound characterized by the presence of an azide group attached to a decane chain through a triethylene glycol linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane typically involves the following steps:
Preparation of 1-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)decane: This intermediate is synthesized by reacting decanol with ethylene oxide in the presence of a base such as potassium hydroxide.
Conversion to this compound: The intermediate is then treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes to form stable triazole rings.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Formed through reduction of the azide group.
Substituted derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane has several applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane primarily involves the reactivity of the azide group. The azide group can participate in cycloaddition reactions with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction is highly specific and efficient, making it valuable for various applications.
Comparison with Similar Compounds
Similar Compounds
1-(2-(2-(2-ethoxyethoxy)ethoxy)ethane: Lacks the azide group, making it less reactive in click chemistry.
1-(2-(2-(2-methoxyethoxy)ethoxy)ethane: Contains a methoxy group instead of an azide, altering its reactivity and applications.
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethane:
Uniqueness
1-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)decane is unique due to its combination of a long alkyl chain and an azide group, providing both hydrophobic and reactive characteristics. This makes it particularly useful in applications requiring both properties, such as in the synthesis of amphiphilic molecules or in drug delivery systems.
Properties
IUPAC Name |
1-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]decane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O3/c1-2-3-4-5-6-7-8-9-11-20-13-15-22-16-14-21-12-10-18-19-17/h2-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGICPIYYPAKRGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOCCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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